(E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is conjugated with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the product can be carried out using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloro-2-methoxybenzoic acid, while reduction could produce 3-(4-chloro-2-methoxyphenyl)propanol.
Scientific Research Applications
(E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Methoxyphenyl)acrylic acid: Similar structure but lacks the chloro substituent.
(E)-3-(4-Chlorophenyl)acrylic acid: Similar structure but lacks the methoxy substituent.
(E)-3-(4-Methoxy-2-chlorophenyl)acrylic acid: Similar structure with different positioning of substituents.
Uniqueness
(E)-3-(4-Chloro-2-methoxyphenyl)acrylic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H9ClO3 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
(E)-3-(4-chloro-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
InChI Key |
LNFQDUZJQBZKFA-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Cl)/C=C/C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C=CC(=O)O |
Origin of Product |
United States |
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